molecular formula C8H9N3S B13014077 (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole

(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole

Cat. No.: B13014077
M. Wt: 179.24 g/mol
InChI Key: WPVGYMPMOXIOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole typically involves the reaction of 2-aminothiazole derivatives with hydrazine derivatives under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized thiazole derivatives, reduced hydrazine compounds, and substituted thiazole derivatives with various functional groups .

Scientific Research Applications

(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell wall synthesis or interfere with metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole is unique due to its specific hydrazono group, which imparts distinct chemical and biological properties. This group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

(5-methyl-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C8H9N3S/c1-5-2-3-7-6(4-5)10-8(11-9)12-7/h2-4H,9H2,1H3,(H,10,11)

InChI Key

WPVGYMPMOXIOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)NN

Origin of Product

United States

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